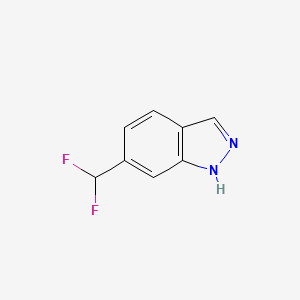

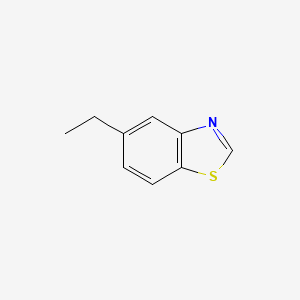

![molecular formula C13H19N5O6 B12292562 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

9-[(2R,3R,4S,5R)-3-hidroxi-5-(hidroximetil)-4-(2-metoxietoxi)oxolan-2-il]-2-imino-5H-purin-6-ona es un complejo compuesto orgánico conocido por su papel significativo en varios campos científicos. Este compuesto, también conocido como 8-metoxiguanosina, es un derivado de la guanosina, un nucleósido que comprende guanina unida a un anillo de ribosa (ribofuranosa) a través de un enlace β-N9-glucosídico .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 9-[(2R,3R,4S,5R)-3-hidroxi-5-(hidroximetil)-4-(2-metoxietoxi)oxolan-2-il]-2-imino-5H-purin-6-ona implica varios pasos. El material de partida es típicamente guanosina, que se somete a metilación para introducir el grupo metoxi en la posición 8. Esto es seguido por pasos de protección y desprotección para asegurar la funcionalización selectiva de la molécula .

Métodos de producción industrial: La producción industrial de este compuesto implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye el uso de cromatografía líquida de alta resolución (HPLC) para la purificación y caracterización .

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de cetonas o aldehídos.

Reducción: Las reacciones de reducción pueden dirigirse al grupo imino, convirtiéndolo en un grupo amino.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Los agentes reductores como el borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4) se utilizan con frecuencia.

Sustitución: Los nucleófilos como los tioles, las aminas y los haluros se utilizan en condiciones básicas o ácidas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir aminas .

Aplicaciones Científicas De Investigación

Química: En química, 9-[(2R,3R,4S,5R)-3-hidroxi-5-(hidroximetil)-4-(2-metoxietoxi)oxolan-2-il]-2-imino-5H-purin-6-ona se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite diversas modificaciones químicas .

Biología: En la investigación biológica, este compuesto se estudia por su papel en la química de los ácidos nucleicos. Se utiliza en la síntesis de nucleótidos y nucleósidos modificados, que son esenciales para comprender las funciones del ADN y el ARN .

Medicina: En medicina, los derivados de este compuesto se exploran por sus posibles propiedades antivirales y anticancerígenas. Las modificaciones en la estructura de la guanosina pueden conducir a compuestos con actividad biológica mejorada .

Industria: En el sector industrial, este compuesto se utiliza en la producción de productos farmacéuticos y como reactivo en varios procesos químicos .

Mecanismo De Acción

El mecanismo de acción de 9-[(2R,3R,4S,5R)-3-hidroxi-5-(hidroximetil)-4-(2-metoxietoxi)oxolan-2-il]-2-imino-5H-purin-6-ona implica su interacción con los ácidos nucleicos. El compuesto puede incorporarse al ADN o al ARN, lo que lleva a interrupciones en los procesos de replicación y transcripción. Esto puede resultar en la inhibición de la replicación viral o la inducción de apoptosis en células cancerosas .

Objetivos moleculares y vías: Los principales objetivos moleculares incluyen las ADN polimerasas y las transcriptasas inversas. El compuesto también puede interactuar con varias enzimas celulares involucradas en el metabolismo de los ácidos nucleicos .

Compuestos similares:

Guanosina: El compuesto principal, guanosina, carece del grupo metoxi y tiene diferentes propiedades químicas.

8-Azaguanina: Otro derivado de la guanosina, la 8-azaguanina, tiene un átomo de nitrógeno que reemplaza al carbono en la posición 8.

2-Aminopurina: Este compuesto es similar en estructura pero tiene un grupo amino en la posición 2 en lugar del grupo imino.

Singularidad: La singularidad de 9-[(2R,3R,4S,5R)-3-hidroxi-5-(hidroximetil)-4-(2-metoxietoxi)oxolan-2-il]-2-imino-5H-purin-6-ona radica en su grupo metoxi en la posición 8, que confiere propiedades químicas y biológicas distintas. Esta modificación mejora su estabilidad y altera su interacción con los ácidos nucleicos, convirtiéndolo en un compuesto valioso para diversas aplicaciones .

Comparación Con Compuestos Similares

Guanosine: The parent compound, guanosine, lacks the methoxy group and has different chemical properties.

8-Azaguanine: Another derivative of guanosine, 8-azaguanine, has a nitrogen atom replacing the carbon at the 8-position.

2-Aminopurine: This compound is similar in structure but has an amino group at the 2-position instead of the imino group.

Uniqueness: The uniqueness of 9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one lies in its methoxy group at the 8-position, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with nucleic acids, making it a valuable compound for various applications .

Propiedades

Fórmula molecular |

C13H19N5O6 |

|---|---|

Peso molecular |

341.32 g/mol |

Nombre IUPAC |

9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one |

InChI |

InChI=1S/C13H19N5O6/c1-22-2-3-23-9-6(4-19)24-12(8(9)20)18-5-15-7-10(18)16-13(14)17-11(7)21/h5-9,12,19-20H,2-4H2,1H3,(H2,14,17,21)/t6-,7?,8-,9-,12-/m1/s1 |

Clave InChI |

DQZXNLOSGQCAEG-LYECJJOESA-N |

SMILES isomérico |

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3C2=NC(=N)NC3=O)CO |

SMILES canónico |

COCCOC1C(OC(C1O)N2C=NC3C2=NC(=N)NC3=O)CO |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![17-Acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12292482.png)

![spiro[4,6a-dihydro-3aH-cyclopenta[d][1,3]dioxole-2,1'-cyclohexane]-4-ol](/img/structure/B12292483.png)

![(4As,8aR)-N,1-dimethyl-2,2-dioxo-4,5,6,7,8,8a-hexahydro-3H-pyrido[4,3-c]thiazine-4a-carboxamide](/img/structure/B12292493.png)

![Sodium;[17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12292500.png)

![Cyclohexanamine;[6-(1,2-dihydroxyethyl)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B12292507.png)

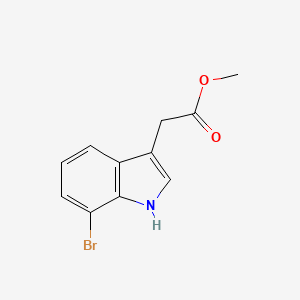

![benzyl 2-[(5-bromo-1H-indol-3-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B12292515.png)

![rel-3-[(1R,2R)-1-Hydroxy-2-[(methylamino)methyl]cyclohexyl]phenol 1-(Hydrogen Sulfate)](/img/structure/B12292524.png)